
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride
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Overview
Description
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride involves several steps. One common method includes the use of palladium and rhodium hydrogenation for the approach to all isomeric (cyclo)alkylpiperidines . The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve the use of multicomponent reactions and cyclization processes to achieve high yields and selectivity .
Chemical Reactions Analysis
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
The compound features a piperidine ring substituted with an aminomethyl group and a cyclopropyl-pyrimidine moiety, which contributes to its biological activity. The presence of these functional groups is pivotal for its interaction with biological targets.
Neuropharmacological Research
Recent studies have highlighted the potential of this compound in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may influence pathways involved in mood regulation and cognitive function.
- Mechanism of Action : Preliminary investigations indicate that the compound may act as an inhibitor of certain neurotransmitter transporters, potentially offering therapeutic benefits in conditions such as schizophrenia and depression. For instance, related compounds have shown efficacy as GlyT1 inhibitors, which are being explored for their role in enhancing glycine levels in the brain, thereby improving NMDA receptor function .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research into pyrimidine derivatives has demonstrated that modifications can lead to significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
- In Vitro Studies : In vitro assays have shown that similar pyrimidine derivatives exhibit potent COX-2 inhibition with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride could be a valuable candidate for further development in treating inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships is crucial for optimizing the pharmacological profile of compounds like this one. Variations in the piperidine and pyrimidine moieties can significantly alter biological activity.
- SAR Insights : Research has indicated that specific substitutions on the piperidine nitrogen can enhance selectivity and potency against targeted receptors . Continued SAR studies are essential for developing more effective derivatives with improved therapeutic indices.
Case Study 1: Neuroprotective Effects
In a study focusing on neuroinflammation, compounds structurally related to this compound were tested for their ability to reduce glial activation and cytokine production. Results indicated a significant reduction in IL-1 beta and nitric oxide production, suggesting potential neuroprotective effects .
Case Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory properties of pyrimidine derivatives in animal models. The results showed that certain derivatives effectively reduced paw edema and granuloma formation, indicating their potential use in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and have similar pharmacological properties.
Cyclopropylpyrimidine derivatives:
Biological Activity
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride, with CAS number 1353985-14-4, is a compound characterized by its unique molecular structure that includes a pyrimidine ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
The molecular formula of this compound is C13H22ClN5, with a molecular weight of approximately 283.80 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H22ClN5 |
Molecular Weight | 283.80 g/mol |
CAS Number | 1353985-14-4 |
SMILES Code | Cl.NCC1CN(CCC1)C2=CC(=NC=N2)NC3 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antihistaminic Properties
Research indicates that compounds containing piperidine and pyrimidine structures can exhibit antihistaminic properties. A related study on similar piperidine derivatives demonstrated selective H(1)-antihistaminic activity, which could be relevant for developing sedative hypnotics . While specific data on this compound's antihistaminic activity is limited, its structural similarities suggest potential efficacy in this area.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of pyrimidine derivatives has been extensively studied, revealing that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For instance, alterations in substituents on the pyrimidine ring can enhance selectivity and potency against specific biological targets . The presence of an aminomethyl group in the piperidine ring may also contribute to increased binding affinity to target receptors.
Case Studies and Research Findings
Several studies have investigated related compounds that share structural features with this compound:
- Pyrimidine Derivatives : Research focused on nitrogen-containing heterocycles like pyrimidines has shown their promising role in drug design due to diverse biological activities, including anti-inflammatory and anticancer effects .
- Cardiotoxicity Studies : A study examining the cardiotoxicity of similar compounds indicated that modifications could mitigate hERG channel inhibition, a common side effect associated with many antihistamines . This highlights the importance of SAR in developing safer therapeutic candidates.
- Crystallographic Studies : Crystallographic analysis of related compounds revealed insights into their molecular interactions and conformations, which are critical for understanding their biological mechanisms . Such studies can inform the design of new derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
6-[3-(aminomethyl)piperidin-1-yl]-N-cyclopropylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5.ClH/c14-7-10-2-1-5-18(8-10)13-6-12(15-9-16-13)17-11-3-4-11;/h6,9-11H,1-5,7-8,14H2,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZCQCOAUWKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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